N-acetyl-beta-neuraminic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-LUWBGTNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Sigma-Aldrich MSDS] | |
| Record name | N-Acetylneuraminic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
131-48-6 | |
| Record name | N-acetylneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways of N Acetyl Beta Neuraminic Acid
De Novo Biosynthesis Pathways of N-Acetyl-beta-neuraminic Acid
The de novo synthesis of this compound in organisms involves several key enzymatic steps, initiating from common metabolic precursors. These pathways are critical for providing the necessary building blocks for sialoglycans, which are essential for various cellular functions. In vertebrates, this synthesis primarily occurs in the cytosol. rsc.org
Glucosamine-6-phosphate as a Common Metabolic Intermediate
A central molecule in the biosynthesis of this compound is Glucosamine-6-phosphate (GlcN6P). nih.gov This intermediate is a product of the hexosamine pathway, which converts fructose-6-phosphate (B1210287) and glutamine into GlcN6P. researchgate.netmdpi.com Subsequently, GlcN6P serves as a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for multiple biosynthetic pathways, including that of Neu5Ac. nih.govresearchgate.net The pathways for the breakdown of common amino sugars like N-acetylglucosamine (GlcNAc), N-acetylmannosamine (ManNAc), and N-acetylneuraminic acid (NANA) all converge at the formation of GlcNAc-6-P. nih.gov
UDP-N-acetylglucosamine 2-Epimerase (NeuC) Pathway
In many bacteria, the biosynthesis of Neu5Ac begins with the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc). researchgate.netacs.org This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 2-epimerase (NeuC), which is encoded by the neuC gene. kegg.jpnih.govresearchgate.net This hydrolyzing epimerase facilitates the conversion of UDP-GlcNAc into ManNAc and UDP. nih.govresearchgate.net Following this, N-acetyl-D-neuraminate synthase (NeuB) catalyzes the condensation of ManNAc with phosphoenolpyruvate (B93156) (PEP) to yield this compound. researchgate.netacs.org This pathway is a key mechanism for bacteria to produce sialic acid for their capsules, which can help them evade the host immune system. nih.gov
N-acetylglucosamine 2-Epimerase (AGE) Pathway
An alternative pathway for the synthesis of ManNAc involves the direct epimerization of N-acetylglucosamine (GlcNAc). This reaction is catalyzed by N-acetylglucosamine 2-epimerase (AGE). uniprot.orghmdb.ca This enzyme facilitates the interconversion between GlcNAc and ManNAc. uniprot.orgresearchgate.net The resulting ManNAc can then be utilized in the subsequent steps of Neu5Ac biosynthesis. The AGE pathway is a target for chemoenzymatic synthesis of Neu5Ac, where GlcNAc is used as a more affordable starting material. researchgate.netfrontiersin.org
GlcNAc-6-phosphate 2-epimerase (NanE) Pathway
The GlcNAc-6-phosphate 2-epimerase (NanE) pathway is primarily associated with the catabolism of sialic acid in bacteria, but it can also function in the reverse direction for biosynthesis. uniprot.orgnih.gov This enzyme catalyzes the interconversion of N-acetylmannosamine-6-phosphate (ManNAc-6-P) and N-acetylglucosamine-6-phosphate (GlcNAc-6-P). uniprot.orguniprot.orgnih.gov In the context of biosynthesis, NanE can convert GlcNAc-6-P to ManNAc-6-P. jst.go.jp This ManNAc-6-P can then be dephosphorylated to ManNAc, which enters the final step of Neu5Ac synthesis. The genes for this pathway are often found in the nan operon in bacteria like Escherichia coli. nih.govasm.org
Carbon Source Utilization in Biosynthesis
The efficient biosynthesis of this compound is heavily dependent on the available carbon sources. Various substrates have been utilized in microbial fermentation to produce Neu5Ac, including glucose, glycerol (B35011), and malate. frontiersin.orgresearchgate.net Engineered Escherichia coli strains have been developed to produce Neu5Ac using glycerol as the sole carbon source, achieving high titers. acs.orgacs.org Synergistic utilization of multiple carbon sources, such as glucose and glycerol, has been explored to balance cell growth and product formation, leading to improved yields of N-acetylglucosamine, a key precursor. sciopen.com In some engineered systems, glucose has been successfully used as the sole carbon source for high-level Neu5Ac production. acs.orgnih.gov The choice of carbon source can significantly impact the metabolic flux towards the precursor molecules required for Neu5Ac synthesis.
Enzymatic Synthesis and Biocatalysis for this compound Production
Due to its significant biological roles and applications in the pharmaceutical and food industries, there is a high demand for the large-scale production of this compound. nih.govnih.govresearchgate.net Enzymatic synthesis and biocatalysis have emerged as promising, environmentally friendly alternatives to traditional extraction from natural sources and chemical synthesis. frontiersin.orgnih.gov
These methods often employ a two-step enzymatic cascade. The first step involves the epimerization of a readily available substrate, N-acetyl-D-glucosamine (GlcNAc), to N-acetyl-D-mannosamine (ManNAc). researchgate.netresearchgate.netmdpi.com This is typically achieved using N-acetyl-D-glucosamine 2-epimerase (AGE). researchgate.netgoogle.com
The second step is the aldol (B89426) condensation of ManNAc with pyruvate (B1213749), catalyzed by N-acetylneuraminate lyase (NAL), to produce this compound. researchgate.netmdpi.com Whole-cell biocatalysts, where the necessary enzymes are overexpressed in microorganisms like E. coli, have been developed to streamline this process, eliminating the need for enzyme purification. researchgate.netnih.govd-nb.info This approach has demonstrated high production efficiency. researchgate.net
Recent advancements include the use of novel biocatalyst systems, such as displaying N-acetylneuraminate aldolase (B8822740) on the surface of Bacillus subtilis spores, which has achieved high concentrations and yields of Neu5Ac. nih.govnih.gov Research continues to focus on optimizing these biocatalytic systems by engineering enzymes and host strains for improved efficiency and yield.
| Enzyme/System | Substrate(s) | Product | Key Features |
| UDP-N-acetylglucosamine 2-epimerase (NeuC) & N-acetylneuraminate synthase (NeuB) | UDP-GlcNAc, Phosphoenolpyruvate | This compound | Bacterial de novo biosynthesis pathway. researchgate.netacs.org |
| N-acetylglucosamine 2-epimerase (AGE) & N-acetylneuraminate lyase (NAL) | N-acetylglucosamine, Pyruvate | This compound | Two-step enzymatic cascade used in biocatalysis. researchgate.netresearchgate.net |
| Spore-displayed N-acetylneuraminate aldolase | N-acetyl-D-mannosamine, Pyruvate | This compound | Novel biocatalyst system with high yield. nih.govnih.gov |
| Engineered E. coli (whole-cell biocatalyst) | Glucose or Glycerol | This compound | High-titer production from simple carbon sources. acs.orgacs.orgnih.gov |
Chemoenzymatic Production Strategies
A common chemoenzymatic route involves the alkaline-catalyzed epimerization of N-acetyl-D-glucosamine (GlcNAc) to produce ManNAc, which is then biocatalytically condensed with pyruvate using NAL to form Neu5Ac. researchgate.net To enhance the efficiency and reusability of the enzyme, NAL is often immobilized. For instance, NAL has been successfully immobilized on resins like Immobead 150P. nih.govd-nb.info Studies have shown that the immobilized enzyme (Immobead-NAL) retains activity comparable to the native enzyme and demonstrates significant stability, remaining stable in aqueous solution for at least three months. d-nb.info
The efficiency of the chemoenzymatic synthesis can be significantly improved by optimizing reaction conditions. Using a fivefold excess of either ManNAc or pyruvate has been shown to boost the conversion and isolated yield of Neu5Ac. nih.govd-nb.info Furthermore, implementing this process in a continuous flow reactor setup can lead to high conversions, ranging from 48% to 82%, and offers excellent operational stability for over a week of continuous use. nih.govd-nb.info This flow chemistry approach provides an efficient pathway to a variety of N-functionalized Neu5Ac derivatives, which are valuable in glycobiology research. nih.gov
The chemoenzymatic approach is not limited to the synthesis of Neu5Ac itself but extends to a wide range of derivatives. By using chemically synthesized ManNAc analogues as precursors, various sialic acid derivatives can be produced. ucsd.eduescholarship.org For example, chemoenzymatic methods have been developed for the synthesis of 9-N-acetylated b-series gangliosides and sialosides containing 7-N- or 7,9-di-N-acetyl sialic acid, highlighting the versatility of combining chemical synthesis of precursors with enzymatic sialylation. ucsd.eduescholarship.org
Two-Step Enzymatic Synthesis using N-acetylglucosamine 2-Epimerase (AGE) and N-acetylneuraminic Acid Aldolase (NAL)
A highly regarded and cost-effective method for the industrial-scale production of this compound (Neu5Ac) is the two-step, one-pot enzymatic synthesis. researchgate.netnih.govresearchgate.net This process utilizes two key enzymes: N-acetylglucosamine 2-epimerase (AGE) and N-acetylneuraminic acid aldolase (NAL), also known as sialic acid aldolase. researchgate.netfrontiersin.org The cascade reaction begins with the reversible epimerization of the relatively inexpensive substrate N-acetyl-D-glucosamine (GlcNAc) into N-acetyl-D-mannosamine (ManNAc), a reaction catalyzed by AGE. researchgate.netfrontiersin.org Subsequently, NAL catalyzes the aldol condensation of ManNAc with pyruvate to synthesize Neu5Ac. researchgate.netfrontiersin.org
Research has demonstrated the feasibility of this approach using enzymes from various sources. For instance, a recombinant human renin-binding protein (rhRnBp) exhibiting AGE activity has been used in conjunction with Escherichia coli NAL. researchgate.net In one study, this combination achieved an approximate 80% conversion yield of Neu5Ac from GlcNAc when a 10-fold excess of pyruvate was used. researchgate.net The reaction conditions, particularly temperature, can be manipulated to optimize the yield. While the equilibrium of the AGE-catalyzed reaction is not significantly affected by temperature, the NAL-catalyzed condensation is favored at lower temperatures. researchgate.net This allows for a strategy where the reaction is initiated at a higher temperature to achieve a high reaction rate and then shifted to a lower temperature to maximize the final conversion yield. researchgate.net
The development of multi-enzyme catalysis systems has further advanced this method. By cascading chitin-degrading enzymes (chitinases and N-acetylglucosaminidases) with AGE and NAL, it is possible to produce Neu5Ac directly from chitin (B13524), an abundant and inexpensive biopolymer. frontiersin.org In one such system, after optimizing the enzyme ratios and substrate concentrations, 9.2 g/L of Neu5Ac was produced from 20 g/L of chitin within 24 hours. frontiersin.org
| Enzyme Combination | Substrates | Product | Key Findings | Reference(s) |
| N-acetylglucosamine 2-epimerase (AGE) & N-acetylneuraminic acid aldolase (NAL) | N-acetyl-D-glucosamine (GlcNAc), Pyruvate | This compound (Neu5Ac) | Regarded as a cost-effective method for industrial production. nih.govresearchgate.net Achieves high conversion rates under mild conditions. frontiersin.org | nih.govresearchgate.netfrontiersin.org |
| Recombinant human renin binding protein (rhRnBp) & E. coli NAL | GlcNAc, Pyruvate | Neu5Ac | ~80% conversion yield with a 10-fold excess of pyruvate. researchgate.net | researchgate.net |
| Chitinases, AGE, NAL | Chitin, Pyruvate | Neu5Ac | Produced 9.2 g/L Neu5Ac from 20 g/L chitin in 24 hours. frontiersin.org | frontiersin.org |
Whole-Cell Biocatalysis and Microbial Fermentation Approaches
Whole-cell biocatalysis has emerged as a robust and efficient alternative to using purified enzymes for the production of this compound (Neu5Ac). researchgate.netnih.gov This strategy leverages engineered microorganisms, typically Escherichia coli, that are programmed to express the necessary enzymes for Neu5Ac synthesis, thereby avoiding costly and time-consuming enzyme purification processes. researchgate.netnih.gov A common approach involves creating recombinant E. coli strains that co-express N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminic acid aldolase (NAL), enabling the conversion of N-acetyl-D-glucosamine (GlcNAc) and pyruvate into Neu5Ac. d-nb.infonih.gov
Significant efforts have been directed at optimizing these whole-cell systems to maximize product yield and productivity. nih.govresearchgate.net One major challenge is the permeability barrier presented by the cell membrane, which can limit substrate uptake and product release. researchgate.netnih.gov To overcome this, strategies such as surface display have been explored, where enzymes are anchored to the outer surface of the cell. For example, displaying NAL on the surface of Bacillus subtilis spores created a novel biocatalyst that achieved a high Neu5Ac concentration of 54.7 g/L with a 90.2% yield from ManNAc and pyruvate. nih.gov
Another key aspect of process optimization is managing the expression levels of the biosynthetic enzymes and eliminating competing metabolic pathways. d-nb.infonih.gov Researchers have identified NAL as the rate-limiting enzyme in some engineered pathways; increasing its expression led to a nine-fold increase in Neu5Ac production. d-nb.infonih.gov Furthermore, deleting genes responsible for Neu5Ac catabolism (like nanTEK) prevents the breakdown of the product and has been shown to enhance production threefold. nih.gov
Through a combination of these multi-approach strategies—including balancing enzyme expression, blocking competing pathways, and optimizing substrate concentrations—remarkable production titers have been achieved. One engineered E. coli strain produced a maximum of 240 mM (74.2 g/L) of Neu5Ac, with a productivity of 6.2 g/L/h. nih.gov This engineered strain also demonstrated excellent reusability, maintaining high productivity for at least five cycles, making it a potentially cost-effective process for industrial-scale production. nih.gov More recent developments using the fast-growing bacterium Vibrio natriegens have also shown promise, achieving a titer of 107.1 g/L after 24 hours through a thermal-tolerant whole-cell catalysis strategy. acs.org
| Microbial Strain | Engineering Strategy | Substrates | Titer | Productivity | Reference(s) |
| E. coli | Co-expression of AGE and NAL, deletion of nanTEK, optimization | GlcNAc, Pyruvate | 74.2 g/L (240 mM) | 6.2 g/L/h | nih.gov |
| B. subtilis spores | Surface display of NAL | ManNAc, Pyruvate | 54.7 g/L | N/A | nih.gov |
| E. coli | Co-expression of slr1975 (AGE) and neuB | N/A | 53 g/L | 2.41 g/L/h | d-nb.info |
| V. natriegens | Co-expression of thermophilic AGE and NAL | GlcNAc, Pyruvate | 107.1 g/L | 4.46 g/L/h | acs.org |
Metabolic Engineering Strategies for Enhanced this compound Biosynthesis
Metabolic engineering offers a sophisticated framework for enhancing the microbial production of this compound (Neu5Ac) by rationally redesigning cellular metabolism. researchgate.netresearchgate.net The primary goal is to channel metabolic flux from central carbon sources, like glycerol or glucose, towards the target product, Neu5Ac, while minimizing the formation of byproducts. researchgate.netacs.org This involves the construction of a de novo synthetic pathway in a host organism, typically Escherichia coli, which does not naturally produce Neu5Ac in large quantities. researchgate.netresearchgate.net
A foundational strategy is to introduce the necessary biosynthetic genes. A common pathway involves the expression of UDP-N-acetylglucosamine 2-epimerase (NeuC) and Neu5Ac synthase (NeuB), which together convert the central metabolite UDP-N-acetylglucosamine (UDP-GlcNAc) into Neu5Ac. researchgate.net To further boost the precursor supply, genes involved in the UDP-GlcNAc pathway, such as glmS, glmM, and glmU, are often overexpressed. researchgate.net
A critical step in metabolic engineering is the elimination of competing pathways that divert precursors or degrade the final product. nih.govresearchgate.net For Neu5Ac production, this involves deleting genes responsible for its catabolism, such as the nanA (N-acetylneuraminate lyase) gene in the host chromosome, to prevent the breakdown of synthesized Neu5Ac. researchgate.netacs.org Similarly, blocking pathways that compete for key precursors can significantly increase the final titer. researchgate.netacs.org
Fine-tuning the expression of the introduced genes is also crucial for balancing the metabolic pathway and avoiding the accumulation of toxic intermediates. researchgate.netresearchgate.net This can involve optimizing the source of the enzymes (e.g., testing NeuB and NeuC from different microorganisms) and modulating their expression levels. researchgate.net For instance, after constructing a synthetic pathway and blocking competing routes, one study optimized the expression of NeuAc synthase, leading to the production of 6.27 g/L of Neu5Ac. acs.org
By combining these strategies, significant improvements in Neu5Ac production have been realized. In one study, an engineered plasmid-free E. coli strain, developed using CRISPR/Cas9 genome editing, achieved a Neu5Ac titer of 23.46 g/L in a fed-batch fermenter using glycerol as the sole carbon source, with a productivity of 0.69 g/L/h. acs.org Another metabolically engineered E. coli strain reached a titer of 46.92 g/L in fed-batch cultivation. researchgate.net These results demonstrate the power of systematic metabolic engineering to create efficient and high-yielding microbial cell factories for Neu5Ac production. researchgate.netacs.org
Metabolism of this compound
Many bacteria, particularly those that are pathogens or commensals of higher eukaryotes, can utilize this compound (Neu5Ac), the most common sialic acid, as a source of carbon, nitrogen, and energy. researchgate.netresearchgate.netresearchgate.net The ability to metabolize this sugar, which is abundant on host cell surfaces, confers a significant fitness advantage. nih.govnih.gov The catabolic pathway for Neu5Ac is well-conserved across various bacterial species. researchgate.net
The process begins with the transport of Neu5Ac from the environment into the bacterial cytoplasm, a step mediated by specific transporters like NanT. asm.org Once inside the cell, the canonical catabolic pathway, often referred to as the E. coli paradigm, involves a sequence of three enzymatic steps. researchgate.netnih.gov
N-acetylneuraminate lyase (NanA) : This enzyme cleaves Neu5Ac in an aldol reaction to produce pyruvate and N-acetyl-D-mannosamine (ManNAc). researchgate.netasm.org
N-acetylmannosamine kinase (NanK) : NanK phosphorylates ManNAc at the C-6 position, using ATP as a phosphate (B84403) donor, to form N-acetylmannosamine-6-phosphate (ManNAc-6P). researchgate.netasm.org
N-acetylmannosamine-6-phosphate epimerase (NanE) : NanE then catalyzes the epimerization of ManNAc-6P to N-acetylglucosamine-6-phosphate (GlcNAc-6P). researchgate.netnih.gov
The resulting GlcNAc-6P is a key intermediate that can be further metabolized to enter central glycolysis. nih.govasm.org This is accomplished by the sequential action of two additional enzymes:
N-acetylglucosamine-6-phosphate deacetylase (NagA) : Removes the acetyl group from GlcNAc-6P. nih.gov
Glucosamine-6-phosphate deaminase (NagB) : Deaminates the resulting glucosamine-6-phosphate to produce fructose-6-phosphate, a primary glycolytic intermediate. nih.gov
The genes encoding the core enzymes of this pathway (NanA, NanK, and NanE) are typically organized in a gene cluster, often referred to as the nan cluster. researchgate.netnih.gov While this pathway is widespread, some variations exist. For example, the gut commensal Bacteroides fragilis utilizes a novel pathway where NanE acts directly on ManNAc (not the phosphorylated form) to produce N-acetylglucosamine (GlcNAc), which is then phosphorylated by a kinase. nih.gov This metabolic capability is a crucial factor in host-pathogen interactions, as the release and utilization of host-derived sialic acids can promote bacterial colonization and growth. researchgate.net
The expression of genes involved in the catabolism of sialic acid is tightly regulated in bacteria to ensure that the necessary enzymes are produced only when sialic acid is available. This regulation is primarily mediated by a transcriptional repressor protein known as NanR. researchgate.netplos.orgasm.org NanR belongs to the GntR/FadR family of transcriptional regulators and plays a central role in controlling the nan operon, which includes the genes for sialic acid transport and breakdown (nanA, nanT, nanE, nanK). researchgate.netasm.org
In the absence of sialic acid, the NanR protein binds to specific DNA sequences, known as operator sites, located within the promoter region of the nan operon. researchgate.netnih.gov This binding physically blocks the RNA polymerase from initiating transcription, thereby repressing the expression of the catabolic genes. researchgate.net In E. coli, the NanR operator region contains three tandem repeats of a hexameric sequence (GGTATA), and it has been shown that three NanR dimers bind cooperatively to this operator. researchgate.netnih.govbiorxiv.org
The repression by NanR is relieved in the presence of an inducer molecule, which is a metabolic intermediate of the sialic acid catabolic pathway. While the exact inducer can vary between species, studies in Corynebacterium glutamicum have shown that N-acetylmannosamine-6-phosphate (ManNAc-6P) and N-acetylglucosamine-6-phosphate (GlcNAc-6P) can abolish NanR binding to its target promoter regions. asm.org In E. coli, N-acetylneuraminate itself has been identified as the effector that binds to NanR. nih.govbiorxiv.org This binding causes a conformational change in the NanR protein, which reduces its affinity for the operator DNA, leading to its dissociation. nih.govbiorxiv.org Once NanR is released, the promoter becomes accessible to RNA polymerase, and the transcription of the nan genes is initiated, allowing the bacterium to metabolize the available sialic acid. researchgate.net
Salvage Pathways in Glycosphingolipid Metabolism
Glycosphingolipids from the cell surface are internalized through endocytosis and transported to the endosomal/lysosomal system. nih.govfrontiersin.org Within the lysosomes, a series of hydrolytic enzymes sequentially cleave the carbohydrate units from the glycosphingolipid backbone. nih.govfrontiersin.org This catabolic process ultimately liberates the individual monosaccharides, including Neu5Ac, as well as the lipid components like ceramide, sphingosine, and fatty acids. nih.gov
Of all the components, sialic acid is the most actively recycled for metabolic purposes. basys2.cafoodb.canp-mrd.orghmdb.ca Once freed within the lysosome, Neu5Ac is transported into the cytosol by a specific lysosomal membrane transporter known as sialin (B1330336) (SLC17A5). escholarship.org In the cytosol, the salvaged Neu5Ac can be re-utilized for the synthesis of new glycoconjugates, including gangliosides and sialoglycoproteins. researchgate.net Studies using radiolabeled GM3 ganglioside in cultured fibroblasts have shown that the majority of the liberated Neu5Ac is recycled for the biosynthesis of new gangliosides and sialoglycoproteins, with only a small fraction being degraded. researchgate.net
The importance of this salvage pathway is highlighted in lysosomal storage disorders such as Salla disease, where a defect in the sialin transporter leads to the accumulation of free Neu5Ac within the lysosomes and a reduced incorporation of recycled sialic acid into new glycoconjugates. researchgate.net
The key enzymes and transporters involved in the salvage of Neu5Ac from glycosphingolipids are detailed in the table below.
| Enzyme/Transporter | Function | Cellular Location |
| Neuraminidases (Sialidases) | Cleave terminal sialic acid residues from gangliosides and other sialoglycoconjugates. escholarship.org | Lysosomes |
| Sialin (SLC17A5) | Transports free this compound from the lysosome to the cytosol. escholarship.org | Lysosomal Membrane |
| CMP-Sialic Acid Synthetase | Activates free this compound in the cytosol to CMP-N-acetyl-beta-neuraminic acid for use in sialylation reactions. | Nucleus |
| Sialyltransferases | Transfer this compound from CMP-N-acetyl-beta-neuraminic acid to acceptor glycoconjugates. nih.gov | Golgi Apparatus |
The salvage pathway for Neu5Ac is a highly efficient and regulated process that underscores the metabolic significance of this monosaccharide in cellular function. It ensures a continuous supply of sialic acid for the synthesis of essential glycoconjugates while minimizing the energetic cost of de novo synthesis.
Structural Diversification and Glycoconjugate Integration of N Acetyl Beta Neuraminic Acid
N-Acetyl-beta-neuraminic Acid as a Terminal Glycan Component
This compound is a key component of a wide array of complex carbohydrates, where it is integrated into various glycoconjugates. wikipedia.orgnih.govresearchgate.net These structures are vital for cellular recognition, communication, and immune responses. tandfonline.comnih.gov
This compound is a common terminal monosaccharide on the oligosaccharide chains of glycoproteins. wikipedia.orgwikipedia.orghmdb.ca These sialoglycoproteins are found on cell surfaces and as soluble proteins, where the sialic acid residues contribute to the protein's stability and function. wikipedia.orghmdb.ca The negative charge of this compound influences the conformation of glycoproteins and their interactions with other molecules. hmdb.ca For instance, sialic acid-rich glycoproteins on cell surfaces play a role in keeping water at the cell's surface and are involved in interactions with selectins. wikipedia.org The presence and linkage of this compound on glycoproteins can vary between different tissues and developmental stages, reflecting its diverse roles. wikipedia.org
Gangliosides are complex glycosphingolipids characterized by the presence of one or more sialic acid residues, with this compound being a predominant type. jst.go.jpcreative-proteomics.comjocs.jplipotype.comresearchgate.net These molecules are integral components of the outer leaflet of the plasma membrane, particularly abundant in the nervous system. jst.go.jpjocs.jpontosight.ai Gangliosides play crucial roles in cell-cell recognition, adhesion, and signal transduction. jst.go.jpcreative-proteomics.comjocs.jp The carbohydrate chains of gangliosides exhibit significant structural diversity, contributing to their functional specificity. jst.go.jpresearchgate.net For example, specific gangliosides like GD1a and GT1b, which contain this compound, act as ligands for myelin-associated glycoprotein (B1211001) (MAG), highlighting their importance in the nervous system. uniprot.org
This compound is also found as a component of lipo-oligosaccharides (LOS) and capsular polysaccharides in certain bacteria. nih.govnih.govoup.com This is less common than its presence in vertebrates. nih.gov In some pathogenic bacteria, the sialylated LOS can mimic host glycans, which is a strategy to evade the host's immune system. oup.com For example, strains of Neisseria meningitidis and Escherichia coli are known to produce capsular polysaccharides composed of polymers of sialic acid. These bacterial polysaccharides can have different linkages, such as the α2,8- and α2,9-linked polymers found in N. meningitidis groups B and C, respectively.
Assembly in Oligosaccharides (e.g., Human Milk Oligosaccharides)
Glycosidic Linkages of this compound in Glycans
The functional diversity of this compound is greatly expanded by the various ways it can be linked to the underlying glycan chain. tandfonline.com These linkages are formed by a family of enzymes called sialyltransferases, which exhibit specificity for both the acceptor molecule and the type of linkage created. nih.govfrontiersin.orgoup.com
This compound is frequently attached to a galactose (Gal) residue through an α2,3-linkage. nih.govresearchgate.netresearchgate.net This linkage is catalyzed by the ST3Gal family of sialyltransferases. frontiersin.orgresearchgate.net The ST3Gal enzymes transfer sialic acid to terminal galactose residues on both glycoproteins and glycolipids. frontiersin.orgresearchgate.netuniprot.org For example, ST3Gal1 is involved in the synthesis of the sialyl-T antigen, while other members of the family contribute to the formation of sialyl-Lewis antigens and the sialylation of gangliosides. uniprot.orgfrontiersin.org The α2,3-sialylated structures are recognized by specific proteins, such as avian influenza virus hemagglutinins and certain Siglecs (sialic acid-binding immunoglobulin-like lectins), mediating a variety of cellular interactions. nih.govnih.govsigmaaldrich.com
| Linkage Type | Enzyme Family | Common Acceptor | Example Structures |
| α2,3-Linkage | ST3Gal | Galactose (Gal) | Sialyl-Lewis antigens, Gangliosides (e.g., GD1a), 3'-Sialyllactose (3'-SL) |
Alpha-2,6-Linkages
This compound (Neu5Ac) is frequently found at the terminal positions of glycan chains on glycoproteins and glycolipids. The way it is connected, known as its glycosidic linkage, is crucial for its biological function. One of the most significant linkages is the alpha-2,6 (α2,6) linkage, where Neu5Ac is attached to a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue. researchgate.netnih.gov This specific structural arrangement is critical in mediating or preventing a wide range of biological recognition events. oup.com
The biosynthesis of α2,6-linkages is catalyzed by a specific group of enzymes called sialyltransferases (STs), which are located in the Golgi apparatus. wikipedia.orgpnas.org These enzymes transfer Neu5Ac from an activated sugar donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), to the acceptor glycan chain. uniprot.orguniprot.org The ST6Gal family of sialyltransferases is primarily responsible for creating the Neu5Acα2,6Gal linkage. researchgate.net
Specifically, β-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1) is a key enzyme that attaches Neu5Ac to galactose-containing substrates, particularly the Galβ1-4GlcNAc sequence found on N-glycans. wikipedia.orgpnas.orgmerckmillipore.com The expression and activity of ST6GAL1 are tightly regulated, varying between different tissues and developmental stages. nih.gov For instance, high levels of ST6GAL1 are found in liver and hematopoietic cells. pnas.org Another enzyme, ST6Gal II, also catalyzes this linkage but shows a preference for the free disaccharide Galβ1-4GlcNAc as a substrate, whereas ST6Gal I prefers the same sequence when it is part of a larger glycoprotein. merckmillipore.com The ST6GalNAc family of enzymes catalyzes the transfer of Neu5Ac in an α2,6 linkage to GalNAc residues, often found on O-glycoproteins and glycolipids. researchgate.netuniprot.orguniprot.orgmerckmillipore.com
The presence of α2,6-linked Neu5Ac on cell surfaces has profound biological consequences. It is involved in the regulation of the immune system, where it can modulate lymphocyte activation and adhesion. pnas.orgnih.gov For example, the Siaα2-6Galβ1-4GlcNAc trisaccharide is a ligand for the CD22 receptor on B cells, and this interaction is crucial for B cell function. pnas.org Altered levels of α2,6-sialylation are a common feature in various cancers and are often associated with increased metastasis and resistance to apoptosis (programmed cell death). nih.govjci.org This is partly because α2,6-sialylation can mask binding sites for galectins, a family of proteins that can induce apoptosis. nih.gov Furthermore, this modification can affect the clustering and function of important cell surface receptors like the Fas death receptor and tumor necrosis factor receptor 1 (TNFR1), thereby inhibiting apoptotic signals. nih.govjci.org
Post-Glycosylation Modifications of this compound
Once this compound (Neu5Ac) is incorporated into glycan chains, it can undergo further chemical modifications. These post-glycosylation modifications add another layer of complexity and diversity to sialic acids, significantly impacting their biological functions.
O-Acetylation at Specific Carbon Positions (e.g., C4, C7-9)
A common modification of Neu5Ac residues is O-acetylation, which involves the addition of an acetyl group to one or more of the hydroxyl groups along its nine-carbon backbone. nih.govwindows.net This modification most frequently occurs at the C4, C7, C8, and C9 positions, with C9-O-acetylation being the most prevalent. nih.govencyclopedia.pub These modifications can occur singly or in combination, leading to a variety of O-acetylated Neu5Ac derivatives, such as 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂). encyclopedia.pubbiorxiv.org
The process of O-acetylation is enzymatically regulated and is thought to occur in the Golgi apparatus. oup.comnih.gov Sialate-O-acetyltransferases (SOATs) are the enzymes responsible for transferring an acetyl group, typically from acetyl-Coenzyme A, to the sialic acid residue. oup.comnih.gov While the exact mechanisms in mammals are still being fully elucidated, studies suggest that for C9-O-acetylation, the acetyl group is first added to the C7 position and then non-enzymatically migrates to the C9 position under physiological conditions. biorxiv.orgoup.comnih.gov The human CasD1 (capsule structure 1 domain containing 1) gene product has been identified as a likely candidate for a sialate-O-acetyltransferase, specifically involved in the O-acetylation of α2-8-linked sialic acids. oup.com
O-acetylation significantly impacts the biological functions of Neu5Ac by altering the charge and shape of the glycan terminal. windows.net This can either block or create recognition sites for various proteins and pathogens. nih.govresearchgate.net For example, 9-O-acetylation is required for the binding of influenza C virus to host cells but prevents the attachment of influenza A and B viruses. nih.govnih.govresearchgate.net O-acetylation can also modulate immune responses by affecting the binding of sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors on immune cells. windows.net Furthermore, changes in the expression of O-acetylated sialic acids are associated with developmental processes and diseases like cancer, where they can serve as markers for conditions such as acute lymphoblastic leukemia. nih.govnih.govresearchgate.net
Roles of N Acetyl Beta Neuraminic Acid in Biological Processes and Interactions
Intercellular Communication and Recognition
As a terminal monosaccharide on the cell surface, N-acetyl-beta-neuraminic acid is critically involved in cell-cell recognition, communication, and adhesion processes that are fundamental to tissue development and immune function. ontosight.ainih.gov
The dense layer of negatively charged this compound on the cell surface, known as the glycocalyx, directly influences cellular adhesiveness. encyclopedia.pub This charge can create repulsive forces that prevent unwanted cellular aggregation while also participating in specific binding events that mediate adhesion. nih.gov Cell surface glycoproteins rich in Neu5Ac are crucial for cell recognition, interaction, and adhesion.
Research has shown that sialic acids are involved in integrin-mediated intercellular communication. encyclopedia.pubmdpi.com For instance, studies have demonstrated that modifying the N-acyl side chain of neuraminic acids can activate β1-integrins, leading to an increased adhesion of cells to extracellular matrix components like fibronectin. nih.gov Furthermore, sialylated glycoconjugates, such as the Lewis antigens, interact with selectins, a class of cell adhesion molecules. This interaction is vital for processes like lymphocyte homing and the migration of leukocytes to sites of inflammation. nih.gov
This compound acts as a key ligand in numerous signal recognition events by binding to specific receptors, particularly a family of lectins known as Sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.govaacrjournals.orgresearchgate.net These interactions form the basis of the "sialic acid-Siglec axis," a critical system for cell signaling and adhesion that helps the immune system distinguish "self" from "non-self." encyclopedia.pubmdpi.com
Most Siglecs have inhibitory signaling motifs; when they bind to the host's own sialic acids, they dampen immune responses, preventing autoimmunity. nih.gov This interaction between sialic acids on one cell and Siglecs on another (a trans interaction) or on the same cell (a cis interaction) triggers inhibitory signaling pathways. nih.gov Conversely, some Siglecs are activating and can promote inflammatory responses. researchgate.netnih.gov The balance between these activating and suppressive signals, mediated by Neu5Ac recognition, is crucial for maintaining immune homeostasis. mdpi.com
Mediation of Cell-Cell Adhesion Processes
Host-Pathogen Interactions and Immune Modulation
The prominent position of this compound on host cells makes it a primary target for pathogens seeking to attach, invade, or evade the immune system. nih.govmdpi.com
Many viruses have evolved to use this compound and its derivatives as receptors to initiate infection. wikipedia.orgfrontiersin.org
Influenza Viruses : Influenza A and B viruses use their hemagglutinin (HA) surface protein to bind to terminal Neu5Ac residues on host cell glycoproteins, which is the first step in infection. wikipedia.orgmdpi.com The specific linkage of Neu5Ac to the underlying galactose molecule is a key determinant of host specificity. Human-adapted influenza viruses preferentially bind to α-2,6-linked Neu5Ac, which is abundant in the human upper respiratory tract, while avian viruses typically bind to α-2,3-linked Neu5Ac. mdpi.comnih.gov Influenza C viruses exhibit a preference for a modified form, 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂). rsc.orgnih.gov
Coronaviruses : Several coronaviruses also utilize sialic acids as receptors. Bovine Coronavirus (BCoV) and Human Coronavirus OC43 depend on binding to N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) to start an infection. nih.govnih.govmdpi.com Research has shown that treating cells with neuraminidase (an enzyme that cleaves sialic acids) or a specific acetylesterase (which removes the 9-O-acetyl group) renders them resistant to BCoV infection. nih.govcapes.gov.br This confirms that the 9-O-acetylated form of Neu5Ac is the specific receptor determinant for these viruses.
Table 1: Viral Recognition of this compound and its Derivatives
| Virus Family | Specific Virus | Sialic Acid Receptor | Key Viral Protein |
|---|---|---|---|
| Orthomyxoviridae | Influenza A Virus (Human) | α-2,6-linked N-acetylneuraminic acid (Neu5Ac) | Hemagglutinin (HA) |
| Orthomyxoviridae | Influenza A Virus (Avian) | α-2,3-linked N-acetylneuraminic acid (Neu5Ac) | Hemagglutinin (HA) |
| Orthomyxoviridae | Influenza C Virus | 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) | Hemagglutinin-Esterase-Fusion (HEF) |
| Coronaviridae | Bovine Coronavirus (BCoV) | 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) | Hemagglutinin-Esterase (HE) |
A number of bacterial pathogens have developed a sophisticated strategy to evade the host immune system by decorating their own surface structures, such as lipo-oligosaccharides (LOS) or polysaccharide capsules, with this compound. frontiersin.orgnih.goviucr.org This "molecular mimicry" makes the bacteria resemble host cells, masking them from immune recognition. nih.govrsc.orgnih.gov
Pathogens like Neisseria gonorrhoeae, Neisseria meningitidis, and non-typeable Haemophilus influenzae scavenge Neu5Ac from the host environment and incorporate it onto their surfaces. nih.govwhiterose.ac.uk This sialylation can confer resistance to the host's complement system, a key part of the innate immune response. nih.govfrontiersin.org In the case of Campylobacter jejuni, the molecular mimicry between its sialylated LOS and human gangliosides can trigger an autoimmune response, leading to conditions like Guillain-Barré syndrome. rsc.orgnih.gov
Table 2: Bacterial Pathogens Utilizing this compound for Molecular Mimicry
| Bacterial Species | Surface Structure Decorated | Biological Consequence |
|---|---|---|
| Neisseria gonorrhoeae | Lipo-oligosaccharide (LOS) | Evasion of immune system, serum resistance. nih.gov |
| Neisseria meningitidis (Serogroup B) | Polysaccharide capsule | Evasion of complement system, mimics host neural cells. frontiersin.orgoup.com |
| Haemophilus influenzae (non-typeable) | Lipo-oligosaccharide (LOS) | Evasion of innate immune response, persistence in the host. nih.govwhiterose.ac.uk |
| Campylobacter jejuni | Lipo-oligosaccharide (LOS) | Immune evasion, can lead to autoimmune disease (Guillain-Barré syndrome). rsc.orgnih.gov |
While membrane-bound Neu5Ac can serve as a receptor for pathogens, free this compound can have a protective, anti-adhesive effect. nih.govnih.gov Free Neu5Ac, such as that found in human milk, can competitively bind to pathogens, occupying their adhesion sites and thus preventing them from attaching to host cells. nih.gov Research has shown that Neu5Ac can effectively interfere with the adhesion of several pathogens to intestinal cells. nih.gov
Furthermore, the sialic acid-rich mucus that lines epithelial surfaces in the respiratory and gastrointestinal tracts acts as a protective barrier. wikipedia.orgnih.gov This mucus layer can trap pathogens, preventing them from reaching and binding to the underlying host cells. The action of viral enzymes like neuraminidase, which cleaves sialic acid, can degrade this protective layer, potentially increasing susceptibility to secondary bacterial infections. nih.gov
Regulation of Innate Immunity
This compound (Neu5Ac), the most prevalent form of sialic acid in humans, plays a critical role in modulating the innate immune system. mdpi.comwikipedia.org Its terminal position on cell surface glycoconjugates allows it to act as a "self" signal, preventing unwarranted immune activation against the body's own cells. nih.govnih.gov This is primarily achieved through two key mechanisms: interaction with complement factor H and engagement of Sialic acid-binding immunoglobulin-like lectins (Siglecs). mdpi.comnih.gov
Complement factor H, a key regulator of the alternative complement pathway, recognizes and binds to sialic acids on host cell surfaces. This interaction inhibits the amplification of the complement cascade on "self" surfaces, thereby protecting host tissues from damage. nih.govnih.gov In contrast, many pathogens lack this sialic acid shield, making them susceptible to complement-mediated destruction. semanticscholar.org
Siglecs are a family of inhibitory receptors expressed on the surface of various immune cells, including microglia, macrophages, and neutrophils. mdpi.comsemanticscholar.org When these receptors bind to the this compound on host cells, it triggers an inhibitory signaling cascade within the immune cell, dampening inflammatory responses and preventing autoimmunity. mdpi.comfrontiersin.org This "Sia-Siglec axis" is crucial for maintaining immune homeostasis. mdpi.com Desialylation, the removal of sialic acids by enzymes called neuraminidases, can disrupt this recognition, leading to immune cell activation and inflammation. mdpi.comnih.gov Some pathogens have evolved to exploit this system by coating their own surfaces with sialic acids, a form of molecular mimicry to evade the host's innate immune response. semanticscholar.org
Table 1: Key Research Findings on this compound and Innate Immunity
| Research Focus | Key Findings | References |
| Complement System Regulation | This compound on host cells binds complement factor H, inhibiting the alternative complement pathway and protecting "self" tissues. | mdpi.com, nih.gov, nih.gov |
| Siglec Interaction | Binding of this compound to Siglec receptors on immune cells suppresses inflammatory responses and maintains immune homeostasis. | mdpi.com, frontiersin.org, semanticscholar.org |
| Pathogen Mimicry | Some pathogens coat themselves with sialic acid to evade the host innate immune system. | semanticscholar.org |
| Desialylation | Removal of sialic acid can lead to the activation of immune cells and inflammation. | mdpi.com, nih.gov |
Neurological and Developmental Significance
The human brain has the highest concentration of this compound of any organ in the body. wikipedia.orgtandfonline.com A significant portion of this sialic acid, approximately 75%, is incorporated into gangliosides, which are sialylated glycosphingolipids abundant in the neuronal cell membranes. mdpi.comnih.gov The four major gangliosides in the adult mammalian brain are GM1, GD1a, GD1b, and GT1b. tandfonline.com
These gangliosides are not uniformly distributed; they are particularly enriched in the gray matter compared to the white matter and are concentrated at synapses. anthropogeny.org This specific localization highlights their importance in neuronal function. anthropogeny.org Gangliosides are essential for central nervous system development, contributing to processes like axon-myelin interactions, maintaining axonal stability, and modulating nerve cell excitability. frontiersin.orgphysiology.org Studies have shown that deficiencies in complex gangliosides can lead to severe neurological defects and diminished myelin structures. frontiersin.org The concentration and complexity of brain gangliosides change with age, increasing rapidly during early postnatal development. tandfonline.com
This compound, particularly in the form of polysialic acid (polySia), is a key regulator of molecular interactions that underpin brain plasticity. physiology.orgnih.gov PolySia is a large, negatively charged polymer of this compound residues that is prominently attached to the neural cell adhesion molecule (NCAM). nih.govwikipedia.org
The presence of polySia on NCAM modulates its adhesive properties. wikipedia.orgnih.gov The large size and negative charge of polySia create a hydrated, repulsive barrier that reduces cell-cell adhesion mediated by NCAM and other molecules. wikipedia.orgbiologists.com This anti-adhesive effect is crucial during development, facilitating processes like neuronal migration and axon guidance. frontiersin.org
In the adult brain, polySia is involved in synaptic plasticity, learning, and memory. nih.govresearchgate.net Its expression reappears in regions of the brain undergoing structural remodeling, such as the hippocampus. anthropogeny.org By modulating cell adhesion, polySia can influence synaptic connectivity and the formation of new neural circuits. nih.govresearchgate.net Furthermore, polySia can regulate the availability and signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF), creating a reservoir for these molecules and influencing their diffusion and signaling efficiency. wikipedia.org The dysregulation of polysialylation has been linked to psychiatric disorders such as schizophrenia and bipolar disorder. physiology.org
Table 2: Research on this compound in Neurological Function
| Research Area | Key Findings | References |
| Brain Gangliosides | The brain is highly enriched with this compound, primarily in gangliosides which are crucial for CNS development and function. | mdpi.com, physiology.org, anthropogeny.org, frontiersin.org, nih.gov, tandfonline.com |
| Polysialic Acid (polySia) | PolySia, a polymer of this compound, modulates the adhesive properties of the neural cell adhesion molecule (NCAM). | nih.gov, nih.gov, wikipedia.org |
| Brain Plasticity | PolySia is involved in synaptic plasticity, learning, and memory by regulating cell interactions and neurotrophin signaling. | nih.gov, physiology.org, researchgate.net |
Enrichment and Role in Brain Gangliosides
Contributions to Organ System Physiology
This compound is integral to maintaining the integrity of the cardiovascular system. The surface of vascular endothelial cells is covered by a glycocalyx rich in sialic acids, which contributes to the electrostatic barrier that repels circulating cells and helps prevent unwanted adhesion. nih.govnih.gov This negatively charged shield is important for maintaining vascular permeability and integrity. nih.govfrontiersin.org Studies have shown that the removal of sialic acids from endothelial cells leads to disruption of cell-cell and cell-matrix adhesions, compromising the endothelial barrier. nih.gov
In the context of myocardial injury, levels of this compound have been shown to be elevated. nih.govnih.gov Following a myocardial infarction, there is a release of sialic acid-containing glycoproteins and glycolipids from damaged myocardial cells into the bloodstream. nih.gov Research suggests that this compound may act as a signaling molecule that can trigger myocardial injury through the activation of specific signaling pathways. d-nb.infoahajournals.org Conversely, inhibiting the enzymes (neuraminidases) that cleave sialic acid has been shown to ameliorate cardiac dysfunction in animal models of heart failure, suggesting that maintaining proper sialylation is crucial for cardiac health. ahajournals.org Elevated plasma levels of this compound have been associated with an increased risk of adverse outcomes in patients with heart failure. ahajournals.org
This compound is a critical component of mucins, the primary glycoproteins that form the protective mucus layer on all mucosal surfaces, including the respiratory and gastrointestinal tracts. wikipedia.orgparrishlab.org The sialic acid residues at the terminals of mucin glycans contribute significantly to the physicochemical properties of mucus. nih.govresearchgate.net
The negative charge of sialic acid helps to keep the mucus hydrated and contributes to its viscoelastic properties, which are essential for trapping pathogens and particulates. wikipedia.orgparrishlab.org This hydrated, gel-like barrier lubricates and protects the underlying epithelial surfaces. parrishlab.org In the respiratory tract, proper mucin sialylation is crucial for effective mucus transport and clearance of inhaled microbes and debris. nih.govuab.edu Reduced sialylation of airway mucins can impair mucus transport, leading to mucus stasis, a hallmark of muco-obstructive diseases like cystic fibrosis. nih.govuab.edu
Furthermore, the sialic acids in mucus can act as decoy receptors, binding to pathogens like influenza virus and preventing them from reaching and infecting the underlying epithelial cells. virology.ws The specific linkage of sialic acids (e.g., α-2,3 vs. α-2,6) on mucins can influence the binding of different pathogens and commensal bacteria, thereby shaping the microbiome and maintaining homeostasis. rsc.orgrsc.org
Molecular Recognition Mechanisms Involving N Acetyl Beta Neuraminic Acid
Binding Affinity to Proteins and Receptors
The interaction between N-acetyl-beta-neuraminic acid and its binding proteins is a key example of molecular recognition in biological systems. This binding is characterized by a high degree of specificity and affinity, driven by a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces.
Structural Basis of this compound Binding Pockets
The binding pockets of proteins that recognize this compound exhibit significant structural diversity, indicating varied evolutionary origins and binding strategies. nih.govnih.gov Despite this variability, a common feature is the presence of a conserved arginine residue that forms a salt bridge with the carboxylate group of the sialic acid. nih.gov This electrostatic interaction is a crucial anchor for the ligand.
The remainder of the this compound molecule is stabilized within the binding pocket through a network of hydrogen bonds involving the hydroxyl and N-acetyl groups. For instance, in bacterial periplasmic binding proteins like SiaP, every hydroxyl group of the linear form of the sialic acid engages in hydrogen bonding with the enzyme. nih.gov The specificity of these interactions is further refined by the three-dimensional arrangement of amino acid residues that create a complementary surface to the sugar. Structural analyses have revealed that even among proteins with similar functions, such as sialic acid transport, the binding pockets can have distinct architectures. nih.govnih.gov
| Protein/Family | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|
| Siglecs | Conserved Arginine | Salt bridge with carboxylate group | nih.gov |
| Bacterial SiaP | Multiple residues | Hydrogen bonds with all hydroxyl groups | nih.gov |
| Influenza Hemagglutinin | Conserved Tyr, Trp, His | Stacking and hydrogen bonds | acs.org |
| N-Acetylneuraminate Lyase | Lys165, Tyr137, Glu192, Thr167, Ser47, Thr48 | Schiff base, hydrogen bonds | whiterose.ac.uk |
Specificity of Sialic Acid-Binding Lectins (e.g., Siglecs, CD22, Myelin-Associated Glycoprotein)
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of proteins that mediate cell-surface recognition events through their affinity for sialic acids. nih.gov This family includes CD22, found on B-lymphocytes, and Myelin-Associated Glycoprotein (B1211001) (MAG), present on oligodendrocytes and Schwann cells. researchgate.netoup.com A defining characteristic of Siglecs is their linkage-specific recognition of sialic acid residues. nih.gov
CD22 (Siglec-2) exhibits absolute specificity for α2-6 linked sialic acids. researchgate.netnih.govpnas.orgmdpi.com This specificity is critical for its role in regulating B-cell activation. nih.gov
Myelin-Associated Glycoprotein (MAG; Siglec-4a) preferentially binds to α2-3 linked sialic acids. researchgate.netnih.gov Specifically, it recognizes the NeuAcα2-3Galβ1-3GalNAc sequence and does not bind to gangliosides with N-glycolylneuraminic acid or those with modified sialic acid side chains. researchgate.netnih.gov MAG's interaction with sialylated glycoconjugates on neurons is crucial for the maintenance of myelinated axons. rupress.org An arginine residue at position 118 (R118) is critical for this sialic acid-dependent binding. rupress.orgcuny.edu
Sialoadhesin (Siglec-1) can recognize both α2-3 and α2-8 linked sialic acids. nih.gov
Siglec-E , a murine Siglec, shows a preference for N-acetyl-neuraminic acid (NeuAc) over N-glycolyl-neuraminic acid (NeuGc) terminated sequences. nih.gov It can bind to a variety of sialylated ligands with α2,3-, α2,6-, and α2,8-linkages. nih.gov
This linkage specificity arises from subtle differences in the architecture of their binding pockets, which accommodate the different orientations of the terminal sialic acid and the underlying glycan structure. oup.com
| Siglec | Preferred Sialic Acid Linkage | Key Ligand Structure | Reference |
|---|---|---|---|
| CD22 (Siglec-2) | α2-6 | NeuAcα2-6Galβ1-4GlcNAc | researchgate.netnih.govpnas.org |
| Myelin-Associated Glycoprotein (MAG) | α2-3 | NeuAcα2-3Galβ1-3GalNAc | researchgate.netnih.gov |
| Sialoadhesin (Siglec-1) | α2-3 and α2-8 | NeuAcα2-3Galβ1-3(4)GlcNAc | researchgate.netnih.gov |
| Siglec-E | α2,3-, α2,6-, and α2,8- | Prefers NeuAc over NeuGc | nih.govnih.gov |
Enzymatic Recognition of this compound Substrates
Enzymes involved in the metabolism of this compound exhibit remarkable substrate specificity, ensuring the correct synthesis, modification, and degradation of this crucial monosaccharide.
N-Acetylneuraminate Lyase (NAL) Substrate Specificity
N-Acetylneuraminate Lyase (NAL), also known as sialic acid aldolase (B8822740), catalyzes the reversible cleavage of N-acetylneuraminic acid into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govasm.org The reaction proceeds through the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue (Lys165 in E. coli) and the pyruvate substrate. whiterose.ac.ukebi.ac.ukacs.org
While NAL is quite specific for pyruvate as the donor, it can tolerate some variations in the acceptor substrate. ebi.ac.uk However, its highest activity is observed with N-acetylneuraminic acid. Studies on NAL from Clostridium perfringens have shown that modifications to the sialic acid molecule affect the cleavage rate. nih.gov For example, the relative cleavage rates for N-acetylneuraminic acid, N-glycolylneuraminic acid, and N-acetyl-9-O-acetylneuraminic acid were found to be 100, 67, and 24, respectively. nih.gov N-acetyl-4-O-acetylneuraminic acid was not cleaved at all, indicating that modifications at certain positions can completely abolish enzymatic activity. nih.gov The binding of the substrate in the active site involves hydrogen bonds with several residues, including Glu192, Thr167, Thr48, and Ser47, which are crucial for correct positioning and catalysis. whiterose.ac.uk
| Substrate | Relative Cleavage Rate (%) | Reference |
|---|---|---|
| N-acetylneuraminic acid | 100 | nih.gov |
| N-glycolylneuraminic acid | 67 | nih.gov |
| N-acetyl-9-O-acetylneuraminic acid | 24 | nih.gov |
| N-acetyl-7-O-acetylneuraminic acid | 3 | nih.gov |
| N-acetyl-4-O-acetylneuraminic acid | 0 | nih.gov |
CMP-Sialic Acid Synthetase (CSS) Recognition
CMP-Sialic Acid Synthetase (CSS), also known as N-acylneuraminate cytidylyltransferase (CMAS), is the key enzyme responsible for activating sialic acids for their subsequent transfer to glycoconjugates. portlandpress.comnih.gov It catalyzes the formation of CMP-sialic acid from CTP and free sialic acid. nih.govportlandpress.com Unlike most other sugar-activating enzymes, CSS can utilize non-phosphorylated sialic acid. portlandpress.com
The substrate specificity of CSS varies among different species. Mammalian CSS enzymes generally show a strong preference for N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) as substrates. oup.com For instance, the Drosophila melanogaster CSS displays specificity for Neu5Ac. portlandpress.com In contrast, the CSS from rainbow trout is unique in its ability to efficiently utilize both Neu5Ac and deaminoneuraminic acid (KDN) as substrates. oup.com The enzyme from Neisseria meningitidis has been shown to have a flexible substrate specificity, making it a useful tool for the chemoenzymatic synthesis of various CMP-sialic acid derivatives. capes.gov.br
Sialyltransferase Specificity
Sialyltransferases are a large family of enzymes that transfer a sialic acid residue from an activated donor, CMP-sialic acid, to the terminal position of an acceptor oligosaccharide chain on a glycoprotein or glycolipid. nih.govwikipedia.org There are approximately twenty different human sialyltransferases, classified into four main families (ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia) based on the acceptor sugar and the glycosidic linkage they form (α2-3, α2-6, or α2-8). nih.govwikipedia.org
These enzymes exhibit exquisite specificity for both the donor and acceptor substrates. nih.govacs.org For example, ST6Gal I specifically transfers sialic acid to a terminal galactose residue in a β1-4 linkage to N-acetylglucosamine (Galβ1-4GlcNAc), forming an α2-6 linkage. nih.govuu.nl In contrast, ST3Gal I acts on Galβ1-3GalNAc structures, creating an α2-3 linkage. nih.govuniprot.org
The donor specificity can also vary. While most sialyltransferases utilize CMP-Neu5Ac, some can also use CMP-N-glycolylneuraminic acid (CMP-NeuGc). nih.gov Studies have shown that ST6Gal I has a 4-7 times higher activity with CMP-NeuGc compared to CMP-Neu5Ac, whereas ST3Gal I shows no significant difference between the two donors. nih.gov The specificity of sialyltransferases is crucial for generating the vast diversity of sialylated structures found on cell surfaces, each with distinct biological functions.
| Sialyltransferase | Donor Substrate Preference | Acceptor Substrate Specificity | Linkage Formed | Reference |
|---|---|---|---|---|
| ST6Gal I | CMP-NeuGc > CMP-NeuAc (4-7x) | Galβ1-4GlcNAc | α2-6 | nih.gov |
| ST3Gal I | CMP-NeuGc ≈ CMP-NeuAc | Galβ1-3GalNAc | α2-3 | nih.gov |
| ST8Sia | CMP-Neu5Ac | Terminal sialic acid | α2-8 | uniprot.org |
Advanced Methodologies for Research on N Acetyl Beta Neuraminic Acid
Analytical Techniques for Detection and Quantification
The detection and quantification of N-acetyl-beta-neuraminic acid (Neu5Ac), the most common sialic acid, are crucial for understanding its roles in various biological processes. A suite of advanced analytical techniques has been developed to accurately measure Neu5Ac in complex biological samples.
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful and widely used method for the analysis of carbohydrates, including Neu5Ac. creative-biolabs.com This technique offers high-resolution separation and sensitive detection without the need for derivatization. creative-biolabs.comthermofisher.com At high pH, the hydroxyl groups of carbohydrates become ionized, allowing them to be separated by anion-exchange chromatography. thermofisher.comdiva-portal.org The separated carbohydrates are then detected by pulsed amperometry, which provides excellent signal-to-noise ratios and sensitivities reaching sub-picomole levels. creative-biolabs.com
HPAEC-PAD is routinely used for determining the monosaccharide and sialic acid content of glycoproteins. creative-biolabs.comnih.gov It can effectively separate and quantify both N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). creative-biolabs.comnih.gov The method's suitability for routine analysis has been evaluated for linearity, sensitivity, and reproducibility. nih.gov For instance, the response for Neu5Ac has been shown to be linear in the range of 10 to 500 pmol. nih.gov The minimum detection limit for Neu5Ac can be as low as 1-2 pmol, depending on the condition of the gold working electrode. nih.gov
Table 1: HPAEC-PAD Performance Metrics for Neu5Ac Analysis
| Parameter | Value | Reference |
| Linearity Range | 10 - 500 pmol | nih.gov |
| Minimum Detection Limit | 1 - 2 pmol | nih.gov |
| Reproducibility (RSD) | <3% over 48h | nih.gov |
Mass Spectrometry (MS) Applications in Sialic Acid Research (e.g., for Lactones)
Mass spectrometry (MS) is an indispensable tool in sialic acid research, offering high sensitivity and structural information. It is particularly valuable for the analysis of Neu5Ac derivatives, such as lactones. The intramolecular 1,7-lactone of Neu5Ac has been a subject of interest, and HPLC-MS methods have been developed for its simultaneous detection along with its γ-lactone and free Neu5Ac. nih.gov These methods often utilize a reversed-phase column and an internal standard like [¹³C₃]Neu5Ac for accurate quantification. nih.gov
Gas chromatography-mass spectrometry (GC-MS) has also been employed for the comprehensive analysis of sialic acid diversity. oup.comoup.com By converting sialic acids into their heptafluorobutyrate derivatives, researchers can separate and identify a wide variety of forms, including different O-acylated versions of Neu5Ac and its 1,7-lactone. oup.comoup.com The fragmentation patterns observed in electron impact mass spectrometry provide detailed structural information, allowing for the identification of compounds even in complex mixtures. oup.comoup.com
A recently developed HPLC-MS method overcomes the limitations of previous GC-MS approaches for analyzing the 1,7-lactone of Neu5Ac. nih.govresearchgate.net This method allows for the simultaneous detection of the underivatized 1,7-lactone, its γ-lactone intermediate, and Neu5Ac itself. nih.gov Stability tests using this method have shown that the 1,7-lactone is unstable in aqueous solutions, with significant degradation observed over a few hours at room temperature. nih.gov
Table 2: Stability of Neu5Ac 1,7-Lactone in Different Solvents at Room Temperature
| Solvent | Degradation after 3 hours | Degradation after 5 hours | Reference |
| Water | ~75% | ~95% | nih.gov |
| Acetonitrile | ~10% | ~17% | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. In the context of Neu5Ac, ¹H-NMR and ¹³C-NMR are used to study its anomeric configuration and the conformation of its glycerol (B35011) side chain. nih.govacs.orgtandfonline.com For example, ¹H-NMR has been used to identify the α-anomeric form of Neu5Ac as the initial product of neuraminidase action. nih.gov The characteristic signals of the protons at C-3 are distinct for the α and β anomers. nih.gov
Detailed NMR studies using ¹³C-labeled Neu5Ac isotopomers have provided insights into the various forms present in aqueous solution, including the acyclic keto and enol forms. acs.org These studies have also allowed for the determination of J-coupling constants (JCH and JCC), which are sensitive to anomeric configuration, C1-C2 bond torsion, and the ionization state of the carboxyl group. acs.org This information is crucial for understanding the conformational preferences of Neu5Ac and how they are influenced by the local environment. acs.org Furthermore, combined NMR, molecular dynamics (MD), and density functional theory (DFT) studies have been used to perform detailed conformational analyses of Neu5Ac-containing glycans, providing evidence for the structural similarities between naturally occurring O-acetylated sialosides and their more stable synthetic N-acetyl mimics. escholarship.org
Table 3: Characteristic ¹H-NMR Chemical Shifts (δ) for Anomeric Protons of Neu5Ac
| Proton | α-Anomer (ppm) | β-Anomer (ppm) | Reference |
| H3e | 2.72 | 2.25 | nih.gov |
| H3a | 1.64 | 1.84 | nih.gov |
Sialoglycan Microarray Technology for Binding Studies
Sialoglycan microarrays are a high-throughput technology used to investigate the binding specificities of sialic acid-binding proteins, such as lectins and viral hemagglutinins, to a wide array of sialoglycans. frontiersin.orgresearchgate.net These microarrays consist of a collection of chemically synthesized or naturally derived sialylated glycans immobilized on a solid surface. frontiersin.org By incubating the microarray with a fluorescently labeled protein, the binding preferences for different sialic acid linkages (e.g., α2,3 vs. α2,6) and modifications can be determined. frontiersin.org
This technology has been instrumental in characterizing the binding of various proteins to Neu5Ac-containing glycans. frontiersin.orgnih.gov For example, studies have shown that certain viral proteins preferentially bind to sialoglycans containing 9-O-acetylated Neu5Ac (Neu5,9Ac₂). nih.gov Sialoglycan microarrays have also been used to compare the binding of proteins to natural sialoglycans and their more stable synthetic analogs, such as those containing 9-N-acetyl-Neu5Ac (Neu5Ac9NAc). nih.govescholarship.org This allows researchers to dissect the influence of specific modifications on protein recognition. escholarship.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netbioinfopublication.org In the context of Neu5Ac, QSAR studies have been developed to predict the inhibitory activity (IC₅₀) of structurally similar compounds against targets like Clostridium tetani neurotoxins. bioinfopublication.orgresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the observed biological activity. bioinfopublication.org
For instance, a multiparametric QSAR study on Neu5Ac derivatives used various descriptors to create linear regression models for predicting both IC₅₀ and the octanol-water partition coefficient (Log P). bioinfopublication.orgresearchgate.net Such models can be valuable tools in drug discovery for predicting the potency of new, untested compounds and for understanding the structural features that are important for activity. researchgate.netresearchgate.net The predictive power of these models is typically evaluated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound and its analogues is essential for creating molecular probes to study their biological functions and for developing potential therapeutics. acs.orgdiva-portal.org A significant challenge in the chemical synthesis of Neu5Ac analogues is achieving site-selective modifications due to the molecule's multiple functional groups. acs.orgdiva-portal.org
One area of focus has been the synthesis of C4-O-alkylated analogues of Neu5Ac. acs.orgdiva-portal.org Methods have been developed that allow for the selective alkylation of the C4 hydroxyl group using activated alkyl halides and sulfonates. acs.orgchemrxiv.org These strategies often involve protecting other hydroxyl groups to direct the reaction to the desired position. acs.orgchemrxiv.org A potential side reaction in these syntheses is the formation of intramolecular lactams and lactones under both acidic and basic conditions. acs.orgdiva-portal.org
Another important class of synthetic methods involves the regioselective synthesis of partially O-acetylated Neu5Ac analogues. nih.govacs.org One approach, termed Regioselective Silyl (B83357) Exchange Technology (ReSET), utilizes the reaction of a per-O-silylated Neu5Ac ester with acetic anhydride (B1165640) and acetic acid to achieve regioselective silyl ether/acetate exchange. nih.govacs.org This method has been shown to be step-, chemical-, and time-economical compared to previous approaches. acs.org The order of reactivity for the silyl ether/acetate exchange has been determined to be C4 > C9 > C8 > C2. nih.govacs.org
Table 4: Regioselective Silyl Ether/Acetate Exchange in Neu5Ac Synthesis
| Position of Acetylation | Reactivity Order | Reference |
| C4 (secondary) | 1 | nih.govacs.org |
| C9 (primary) | 2 | nih.govacs.org |
| C8 (secondary) | 3 | nih.govacs.org |
| C2 (anomeric) | 4 | nih.govacs.org |
Chemoenzymatic Synthesis for Research Scale Production
The limitations of purely chemical synthesis for this compound, such as low yields and lack of stereoselectivity, have led to the widespread adoption of chemoenzymatic methods for research and industrial-scale production. researchgate.net These approaches leverage the high specificity of enzymes to catalyze key steps in the synthetic pathway, offering improved efficiency and stereochemical control. researchgate.netrsc.org
A cornerstone of this strategy is the use of N-acetylneuraminate lyase (NAL), which catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) to form Neu5Ac. nih.govnih.gov Although the reaction equilibrium favors the cleavage of Neu5Ac, the synthesis can be driven forward by using an excess of one of the substrates, typically pyruvate. nih.govd-nb.info
For large-scale production, two main chemo-enzymatic pathways have been established starting from N-acetyl-D-glucosamine (GlcNAc), an inexpensive precursor. researchgate.net
Base-catalyzed Epimerization: GlcNAc is first epimerized to ManNAc under alkaline conditions, followed by the NAL-catalyzed condensation with pyruvate. researchgate.net
Enzymatic Epimerization: An N-acyl-D-glucosamine 2-epimerase is used to convert GlcNAc to ManNAc, which then reacts with pyruvate in the presence of NAL. researchgate.netresearchgate.net This two-enzyme, one-pot system is highly efficient, with reported conversion yields of around 80%. researchgate.net
To further enhance productivity and enzyme reusability, NAL has been immobilized on solid supports. d-nb.info A continuous flow process using NAL immobilized on Immobead 150P has been developed, demonstrating excellent stability over a week of continuous use and achieving conversions of up to 82% for Neu5Ac and other N-substituted derivatives. d-nb.info Such systems are advantageous for preparative scale synthesis. d-nb.info
| Method | Key Enzymes/Catalysts | Starting Materials | Key Features | Ref |
| One-Pot, Two-Enzyme System | N-acyl-D-glucosamine 2-epimerase, N-acetylneuraminate lyase (NAL) | N-acetyl-D-glucosamine (GlcNAc), Pyruvate | Couples epimerization and aldol condensation in a single reactor; high conversion yield. | researchgate.netresearchgate.net |
| Immobilized Enzyme Flow Chemistry | N-acetylneuraminate lyase (NAL) immobilized on Immobead 150P | N-acetyl-D-mannosamine (ManNAc), Pyruvate | Enables continuous production, enzyme reusability, and high stability; conversions up to 82%. | d-nb.info |
| One-Pot Multienzyme (OPME) Systems | Sialic acid aldolase (B8822740), CMP-sialic acid synthetase (CSS), Sialyltransferase | ManNAc derivatives, Pyruvate, CTP, Glycosyl acceptor | Allows for the direct synthesis of complex sialosides by combining sialic acid synthesis, activation, and transfer steps. | frontiersin.org |
Strategies for Modifying this compound (e.g., 9-substituted derivatives, 9-N-acetyl mimics)
Modifying the structure of this compound, particularly at the C-9 position, is a key strategy for developing biological probes and therapeutic candidates. The C-9 hydroxyl group is a primary target for introducing various chemical functionalities.
A general and efficient route to 9-substituted sialic acids involves the synthesis of 9-azido-N-acetylneuraminic acid (9-azido-NeuAc) as a versatile intermediate. acs.org An effective two-step synthesis starts from Neu5Ac methyl ester, which is treated with p-toluenesulfonyl chloride to produce a 9-tosyl derivative. acs.org Subsequent reaction with sodium azide (B81097) leads to the formation of 9-azido-NeuAc. acs.org The azide group can then be reduced to a primary amine (9-amino-NeuAc), which serves as a handle for introducing a wide array of modifications via amidation. acs.org
One significant challenge in studying certain biological interactions involves the instability of naturally occurring 9-O-acetylated sialic acids (Neu5,9Ac₂), which are prone to hydrolysis. nih.gov To overcome this, a stable mimic, 9-acetamido-9-deoxy-N-acetylneuraminic acid (Neu5Ac9NAc), was developed. nih.gov In this analogue, the C-9 oxygen of the ester group is replaced with a nitrogen atom, forming a chemically robust amide linkage. This mimic has been shown to be recognized by biological partners of Neu5,9Ac₂ while resisting enzymatic degradation by esterases. nih.gov The synthesis of Neu5Ac9NAc and its corresponding sialosides can be achieved efficiently using one-pot multienzyme methods. nih.gov
| Modification Strategy | Key Intermediate | Purpose | Synthetic Approach | Ref |
| General C-9 Substitution | 9-azido-NeuAc | Introduce diverse functional groups at C-9. | Tosylation of Neu5Ac methyl ester followed by azide substitution and subsequent reduction/amidation. | acs.org |
| 9-O-Acetyl Mimicry | 9-acetamido-9-deoxy-NeuAc (Neu5Ac9NAc) | Create a stable analogue of the labile 9-O-acetyl sialic acid for biological studies. | One-pot multienzyme (OPME) synthesis; substitution of the C9-oxygen with a nitrogen atom to form a stable amide. | nih.gov |
| Simple C-9 Acyl/Ether Derivatives | C-9 modified Neu5Ac | Evaluate as substrates for N-acetylneuraminic acid aldolase. | Standard chemical acylation or etherification of the C-9 hydroxyl group. | nih.gov |
Enantioselective and Stereoselective Synthetic Routes
The stereochemistry of the glycosidic linkage is paramount to the biological function of sialoconjugates. Consequently, developing synthetic routes that provide precise control over the formation of either α- or β-anomers of this compound glycosides is a major focus of research.
The stereochemical outcome of sialylation is influenced by numerous factors, including the nature of the glycosyl donor, the protecting groups, and the reaction conditions. One successful strategy for directed stereoselective synthesis involves the use of 2-halo derivatives of Neu5Ac. For instance, acetyl-protected 2-chloro or 2-fluoro derivatives of Neu5Ac allyl ester have been used to create α- and β-disaccharides with galactose with high stereoselectivity. rsc.org The choice of the halogen at the anomeric position helps direct the stereochemical outcome of the glycosylation reaction. rsc.org
The conformation of the sialic acid side chain also plays a critical role in determining stereoselectivity. It has been predicted and confirmed that the side chain conformation of different sialic acids influences their reactivity and selectivity in glycosylation reactions. nih.gov For example, a suitably protected pseudaminic acid donor, synthesized from this compound, displays exquisite equatorial (β) selectivity in coupling reactions due to its side chain adopting a trans,gauche-conformation. nih.gov This highlights the importance of conformational analysis in designing stereoselective syntheses. Furthermore, methods have been developed for the stereoselective synthesis of α- and β-glycosides of KDN, a related sialic acid, by carefully selecting protecting groups and activation protocols for thioglycoside donors. acs.org
| Method | Key Feature | Outcome | Example | Ref |
| 2-Halo Donor Strategy | Use of 2-chloro or 2-fluoro Neu5Ac derivatives. | Directed synthesis of either α- or β-glycosides. | Synthesis of α- and β-Neu5Ac-galactose disaccharides. | rsc.org |
| Protecting Group-Directed Glycosylation | 5,7-O-carbonate fused KDN thioglycoside donor. | Stereoselective synthesis of α- and β-KDN glycosides. | Activation with NIS/TfOH favors α-glycosides, while Ph₂SO/Tf₂O favors β-glycosides. | acs.org |
| Conformation-Controlled Glycosylation | Synthesis of donors with specific side-chain conformations. | High stereoselectivity based on predicted conformation. | A pseudaminic acid donor derived from Neu5Ac shows high equatorial (β) selectivity. | nih.gov |
Oxidative Deamination for Ketodeoxynonulosonic Acid (KDN) Synthesis
Ketodeoxynonulosonic acid (KDN) is a deaminated analogue of this compound, featuring a hydroxyl group instead of the N-acetyl group at the C-5 position. acs.org A powerful method for synthesizing KDN derivatives from readily available Neu5Ac precursors is through oxidative deamination.
This transformation is typically achieved by first converting the acetamido group of a protected Neu5Ac derivative into an N-nitrosoacetamide. nih.govscite.ai Treatment of this N-nitroso derivative with a base, such as sodium isopropoxide in trifluoroethanol, followed by the addition of an acid nucleophile, results in the replacement of the C-5 nitrogen functionality with a new group, yielding the corresponding KDN derivative with retention of configuration. nih.govscite.ai
The mechanism of this stereoretentive reaction has been studied extensively and is understood to proceed through the participation of the pyranosyl ring oxygen, forming a 1-oxabicyclo[3.1.0]hexyl oxonium ion intermediate. nih.govacs.org This pathway ensures the high stereospecificity of the reaction, without the need for directing participation from protecting groups at other positions like C-4 or C-7. nih.govacs.org
The scope of the reaction has been expanded by employing a variety of nucleophiles beyond the original acetic acid. rsc.orgresearchgate.net This allows for the synthesis of a diverse range of C-5 functionalized KDN derivatives.
| Nucleophile | Product (C-5 Substituent) | Key Finding | Ref |
| Acetic Acid | Acetoxy (AcO-) | The classic Zbiral-type deamination, proceeds with retention of configuration to give KDN derivatives. | scite.ai |
| Thioacetic Acid | Thioacetyl | Expands the range of nucleophiles, allowing for the introduction of sulfur-based functionalities. | rsc.org |
| Hydrofluoric Acid-Pyridine | Fluoro (F-) | Enables the synthesis of 5-deoxy-5-fluoro KDN derivatives. | rsc.org |
| Hydrazoic Acid | Azido (N₃-) | Leads to the formation of 5-azido KDN derivatives. | rsc.org |
| Triflic Acid | Triflate (TfO-) | Functions as both a proton source and a nucleophile, directly forming the KDN 5-O-triflate. | rsc.org |
| Phenols | Phenoxy | Can lead to tricyclic KDN derivatives via an intermediate vinyl diazonium ion under specific conditions. | scite.ai |
Future Research Directions and Unanswered Questions in N Acetyl Beta Neuraminic Acid Biology
Mechanistic Clarification of Specific Roles in Diverse Biological Contexts
A significant challenge in sialic acid research is the detailed mechanistic understanding of its specific roles in various biological contexts. While it is known that Neu5Ac is crucial for processes like neural development and immune function, the precise molecular interactions and downstream signaling pathways are often unclear. nih.govresearchgate.net Future research must delve deeper into these mechanisms to unravel the complexities of Neu5Ac's functions.
One area of intense investigation is the brain, which has the highest concentration of sialic acids in the body, largely in the form of gangliosides and polysialic acid. caldic.commdpi.com Polysialic acid, a polymer of Neu5Ac, is known to be involved in neural cell migration, axonal guidance, and synaptic plasticity. nih.gov However, the exact mechanisms by which polysialylation modulates these events are still being explored. nih.gov Similarly, the specific functions of the vast diversity of ganglioside structures in the brain remain a fascinating and complex puzzle. nih.gov
In the context of disease, particularly cancer, the role of altered sialylation is a major focus. aacrjournals.org Hypersialylation is a common feature of cancer cells and is associated with metastasis and therapy resistance. aacrjournals.org An unresolved question is whether this hypersialylation is a direct cause of tumorigenesis or a secondary effect of malignant transformation. aacrjournals.org Further research is needed to determine how the synthesis and hydrolysis rates of sialic acids on individual glycoproteins and glycolipids contribute to cancer progression. aacrjournals.org
Moreover, the role of Neu5Ac in immunology presents many unanswered questions. nih.gov The interaction of sialic acids with Siglecs, a family of sialic acid-binding immunoglobulin-like lectins, is crucial for modulating immune responses. nih.gov However, the specificities and downstream consequences of many of these interactions are yet to be fully characterized. nih.gov Understanding how pathogens exploit these interactions to evade the immune system is another critical area for future investigation. caldic.comrsc.org
Key Unanswered Questions:
What are the precise molecular mechanisms by which polysialic acid influences neural plasticity?
Is hypersialylation a driver of tumorigenesis, and how does it contribute to chemo- and radiotherapy resistance? aacrjournals.org
How do specific sialoglycan structures dictate the functional outcomes of Siglec engagement in different immune cells?
What is the full extent of the role of sialic acid in mediating host-pathogen interactions and immune evasion? rsc.org
Exploration of Novel Therapeutic Targets Based on N-Acetyl-beta-neuraminic Acid Interactions
The critical roles of this compound in various pathological processes make it and its associated metabolic pathways attractive targets for therapeutic intervention. d-nb.infodovepress.com The development of novel therapies targeting sialic acid interactions is a rapidly growing field of research.
In cancer therapy, strategies are being developed to target aberrant sialylation. aacrjournals.org This includes the inhibition of sialyltransferases, the enzymes responsible for adding sialic acid to glycans, or other enzymes involved in sialic acid biosynthesis. aacrjournals.org For instance, increased O-acetylation of Neu5Ac-bearing glycoconjugates is a hallmark of pre-B acute lymphoblastic leukemia (ALL), and removal of these 9-O-acetyl groups renders the cancer cells sensitive to chemotherapy. nih.gov This suggests that targeting the enzymes responsible for this modification could be a viable therapeutic strategy. nih.gov
Neuraminidases, enzymes that cleave sialic acids from glycoconjugates, are also being explored as therapeutic targets. dovepress.comnih.gov While viral neuraminidase inhibitors like oseltamivir (B103847) are well-established anti-influenza drugs, there is growing interest in targeting human neuraminidases (NEU1-4) for other diseases. d-nb.infodovepress.com For example, NEU1 has been implicated in cardiovascular disease and cancer, and its inhibition may offer therapeutic benefits. d-nb.infomdpi.com However, a deeper understanding of the specific functions and substrate specificities of each human neuraminidase is required to develop selective inhibitors and avoid off-target effects. nih.gov
The Sia-Siglec axis is another promising area for therapeutic development, particularly in the context of immune modulation and cancer immunotherapy. d-nb.info By engineering molecules that can either block or enhance specific Sia-Siglec interactions, it may be possible to fine-tune the immune response to either suppress autoimmunity or enhance anti-tumor immunity.
Potential Therapeutic Strategies:
| Therapeutic Strategy | Target Molecule/Pathway | Potential Application | Research Findings |
| Inhibition of Sialyltransferases | Sialyltransferases (e.g., ST3Gal I, ST6Gal I) | Cancer | Overexpression of certain sialyltransferases is linked to tumorigenesis and metastasis. aacrjournals.org |
| De-O-acetylation of Sialic Acids | 9-O-acetylated Neu5Ac | Acute Lymphoblastic Leukemia (ALL) | Removal of 9-O-acetyl groups from Neu5Ac on ALL cells increases their vulnerability to chemotherapy and can be lethal to the cancer cells. nih.gov |
| Inhibition of Neuraminidases | Human Neuraminidases (e.g., NEU1) | Cancer, Cardiovascular Disease | NEU1 is implicated in tumor progression and myocardial injury. d-nb.infodovepress.commdpi.com Inhibitors could reduce cancer metastasis and ameliorate cardiac damage. dovepress.commdpi.com |
| Modulation of Sia-Siglec Axis | Siglecs | Autoimmune Diseases, Cancer | The Sia-Siglec axis is a key regulator of immune responses. d-nb.info Targeting this axis could either suppress or activate immune cells as needed. |
Advancements in Biosynthetic Pathway Engineering for Diverse Research Applications
The ability to produce this compound and its derivatives on a large scale is crucial for both research and potential therapeutic applications. nih.gov Biosynthetic pathway engineering offers an environmentally friendly and efficient alternative to chemical synthesis. nih.govresearchgate.net Future research in this area will focus on optimizing existing methods and developing novel strategies for producing a wider variety of sialic acid analogs.
One of the main challenges in the de novo biosynthesis of Neu5Ac is the relatively low titer achieved in microbial systems. frontiersin.org Future efforts will likely involve the screening and engineering of key enzymes in the biosynthetic pathway to improve their efficiency and stability. researchgate.netresearchgate.net This includes enzymes like N-acetylglucosamine 2-epimerase (AGE) and N-acetylneuraminic acid aldolase (B8822740) (NAL). nih.govfrontiersin.org Additionally, identifying and engineering transporter proteins for the intermediates and final product could significantly enhance production yields. nih.gov
Metabolic engineering of sialoglycoconjugates in living cells and organisms is a powerful tool for studying the roles of sialic acids. nih.gov By introducing non-natural sialic acid precursors into cells, researchers can incorporate modified sialic acids onto the cell surface, allowing for the investigation of their specific functions. nih.gov Future advancements in this area will likely involve the development of more efficient and specific methods for incorporating a wider range of sialic acid analogs with unique chemical properties.
Furthermore, one-pot multi-enzyme systems are being developed for the efficient synthesis of diverse sialosides. nih.gov These systems allow for the creation of libraries of sialoglycans with different sialic acid forms, linkages, and underlying glycan structures, which are invaluable for studying the binding specificities of sialic acid-binding proteins. nih.gov
Key Research Goals in Biosynthetic Engineering:
Improving the efficiency and yield of microbial de novo synthesis of Neu5Ac. nih.govfrontiersin.org
Engineering enzymes with novel specificities to produce a wider range of sialic acid derivatives. nih.gov
Developing more sophisticated methods for metabolic glycoengineering to probe sialic acid function in vivo. nih.gov
Expanding the capabilities of one-pot multi-enzyme systems for the high-throughput synthesis of complex sialoglycans. nih.gov
Development of Advanced Analytical Probes and Tools for Glycobiology Research
Progress in understanding the complex world of sialic acids is intrinsically linked to the development of advanced analytical tools. tandfonline.com While techniques like mass spectrometry and HPLC have been instrumental, there is a continuing need for more sensitive, specific, and user-friendly methods for detecting and characterizing sialoglycans in their native biological context. tandfonline.comnih.gov
A promising area of development is the creation of novel sialoglycan-recognizing probes (SGRPs). nih.govucsd.edu These probes, often derived from microbial proteins that have evolved to bind specific sialic acid structures, offer a powerful toolkit for studying the "sialome" – the complete set of sialic acids in a cell or organism. nih.govbiorxiv.org Future research will focus on expanding the repertoire of SGRPs to recognize an even greater diversity of sialic acid modifications and linkages. nih.gov This will enable a more systematic and detailed analysis of changes in the sialome during development and disease. nih.govucsd.edu
Bioorthogonal chemical labeling is another powerful approach for studying sialic acids. acs.org By introducing chemical reporters onto sialic acids, researchers can visualize their distribution in tissues and cells with high resolution using techniques like imaging mass spectrometry. acs.org Future developments in this area will likely involve the creation of new bioorthogonal reactions and probes with improved efficiency and specificity, allowing for the simultaneous detection of multiple glycan features. acs.org
Advanced biosensor technologies, such as surface plasmon resonance (SPR), are also becoming increasingly important in sialic acid research. tandfonline.com These label-free techniques allow for the real-time analysis of sialic acid interactions with proteins and other molecules, providing valuable insights into binding kinetics and affinities. tandfonline.com The integration of these technologies with high-throughput screening methods will be crucial for accelerating the discovery of new drugs that target sialic acid-mediated interactions. tandfonline.com
Future Directions in Analytical Tool Development:
Expansion of the SGRP toolkit to cover a wider range of sialic acid modifications. nih.govbiorxiv.org
Development of novel bioorthogonal labeling strategies for multiplexed imaging of sialoglycans. acs.org
Integration of advanced biosensor technologies with high-throughput screening platforms. tandfonline.com
Creation of more robust and user-friendly analytical methods for clinical applications. tandfonline.com
Q & A
Basic Research Questions
Q. What established analytical methods are recommended for quantifying Neu5Ac in biological matrices, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is widely used due to its sensitivity and specificity for Neu5Ac quantification in serum, urine, and tissue samples . Validation includes calibration with certified reference materials, spike-recovery experiments, and inter-laboratory reproducibility checks.
- Key Considerations : Hydrolysis conditions (e.g., HCl concentration, temperature) must be optimized to avoid degradation of Neu5Ac during sample preparation.
Q. What enzymatic pathways are involved in Neu5Ac biosynthesis, and what are their critical regulatory steps?
- Pathways :
Aldolase-mediated condensation : N-acetyl-D-mannosamine and pyruvate are condensed via Neu5Ac aldolase, a reversible reaction regulated by substrate availability and pH .
Bacterial synthesis : In E. coli, Neu5Ac lyase catalyzes both synthesis and cleavage, with activity modulated by Ca²⁺ (activator) and Mn²⁺/Neu5Ac (inhibitors) .
- Regulation : Substrate concentrations, pH (optimal at 7.8 for bacterial lyase), and ion cofactors dictate reaction directionality (synthesis vs. cleavage) .
Q. How can researchers ensure accurate identification of Neu5Ac derivatives in complex mixtures?
- Techniques : Nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and enzymatic assays (e.g., neuraminidase digestion) for functional validation .
- Controls : Use synthetic standards (e.g., CMP-Neu5Ac) and compare retention times/spectral data to mitigate misidentification .
Advanced Research Questions
Q. How can contradictory data on Neu5Ac lyase activity under varying ion concentrations be resolved?
- Experimental Design :
- Systematically test ion effects (Ca²⁺, Mn²⁺, pyruvate) on enzyme kinetics using purified lyase .
- Perform Michaelis-Menten analyses to calculate and under controlled conditions (e.g., 125 mM Tris-HCl, pH 7.8) .
Q. What strategies optimize chemoenzymatic synthesis of Neu5Ac for scalable production?
- Process Parameters :
- Integrate epimerization and condensation steps at alkaline pH to reduce intermediate isolation .
- Define operating windows for temperature, substrate ratios, and enzyme stability during scale-up .
Q. How can researchers design experiments to investigate Neu5Ac's role in viral adhesion mechanisms?
- Models :
- In vitro binding assays : Immobilize Neu5Ac on glycan arrays and measure viral protein interaction via surface plasmon resonance (SPR) .
- Knockout studies : Use CRISPR-Cas9 to silence sialyltransferases in host cells and assess viral infectivity .
Q. What methodologies address contradictions in Neu5Ac's allosteric vs. competitive inhibition of enzymes?
- Approaches :
- Kinetic assays : Compare inhibition patterns (e.g., Lineweaver-Burk plots) to distinguish allosteric (non-competitive) vs. competitive mechanisms .
- Structural studies : Use X-ray crystallography or cryo-EM to map Neu5Ac binding sites on target enzymes .
Data Contradiction and Reproducibility Guidelines
- Standardization : Follow nucleic acid analysis guidelines (e.g., Minimum Information for Biological and Biomedical Investigations) for experimental design and data reporting, ensuring traceability and cross-lab reproducibility .
- Conflict Resolution : Replicate studies under harmonized conditions (e.g., buffer composition, enzyme purity) and use meta-analyses to reconcile divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
